1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of diazo compounds due to their efficiency in forming cyclopropane rings.
Analyse Chemischer Reaktionen
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The strained nature of the cyclopropane ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in enzyme inhibition or activation, depending on the specific target and conditions.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,2-diphenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-Aminocyclopropane-1-carboxylic acid and 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid . While these compounds share the cyclopropane ring structure, they differ in their substituents and reactivity. For example, 1-Aminocyclopropane-1-carboxylic acid is known for its role in ethylene biosynthesis in plants, whereas 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is studied for its increased reactivity due to the presence of fluorine atoms .
Eigenschaften
CAS-Nummer |
928306-15-4 |
---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-amino-2,2-diphenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c17-16(14(18)19)11-15(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,19) |
InChI-Schlüssel |
AUZFRIGVWQECQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C(=O)O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.